Mass Shift Magnitude: +6 Da (d6) vs. +3 Da (d3) vs. 0 Da (Unlabeled) for MRM Channel Selectivity
S-(2-Hydroxypropyl)glutathione-d6 provides a molecular ion mass shift of +6.04 Da relative to the unlabeled analyte (371.44 vs. 365.40 g/mol), equating to a Δm of +6 Da [1]. In comparison, the commercially available S-(2-Hydroxypropyl)glutathione-d3 HCl provides a net mass increment of only ≈+3 Da (free base equivalent), while the unlabeled analyte offers zero mass shift. Published best-practice guidelines for SIL-IS design recommend a minimum mass difference of +3 Da between analyte and internal standard to prevent isotopic envelope overlap in selected reaction monitoring (SRM/MRM) channels; the +6 Da shift of the d6 variant provides a 2× safety margin above this threshold, substantially reducing the risk of quantitative bias from cross-talk at analyte concentrations near the lower limit of quantification (LLOQ) .
| Evidence Dimension | Mass shift (Δm) for MS/MS selected reaction monitoring |
|---|---|
| Target Compound Data | Molecular weight 371.44 g/mol; Δm = +6.04 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled S-(2-hydroxypropyl)glutathione: MW 365.40 g/mol; Δm = 0 Da. S-(2-Hydroxypropyl)glutathione-d3 HCl: MW 404.88 (salt), ≈+3 Da net shift (free base). |
| Quantified Difference | +6 Da (d6) vs. +3 Da (d3) vs. 0 Da (unlabeled); 2× the recommended minimum mass separation |
| Conditions | Electrospray ionization (ESI) LC-MS/MS; stable isotope dilution assay design per Acanthus Research SIL-IS guidelines |
Why This Matters
The +6 Da shift provides robust MRM channel separation from the unlabeled analyte's natural isotopologue envelope, reducing quantitative inaccuracy at low analyte concentrations where cross-talk is most detrimental.
- [1] Pharmaffiliates. S-(2-Hydroxypropyl)glutathione-d6 (PA STI 051290). Molecular Weight: 371.44. Formula: C₁₃H₁₇D₆N₃O₇S. View Source
